molecular formula C15H13FO B1343420 2'-Fluoro-3-phenylpropiophenone CAS No. 898764-48-2

2'-Fluoro-3-phenylpropiophenone

Cat. No.: B1343420
CAS No.: 898764-48-2
M. Wt: 228.26 g/mol
InChI Key: YSARBDSTQJVYRR-UHFFFAOYSA-N
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Description

2’-Fluoro-3-phenylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a fluorine atom at the 2’ position and a phenyl group at the 3 position of the propiophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-3-phenylpropiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where benzene is acylated with 2’-fluoro-3-phenylpropiophenone chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of 2’-fluoro-3-phenylpropiophenone is coupled with a phenyl halide in the presence of a palladium catalyst and a base. This method allows for the formation of the carbon-carbon bond under mild conditions and with high selectivity.

Industrial Production Methods

Industrial production of 2’-Fluoro-3-phenylpropiophenone typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-3-phenylpropiophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of 2’-Fluoro-3-phenylpropiophenone can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2’-Fluoro-3-phenylpropiophenone has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development. Its unique structure makes it a candidate for the design of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials. Its fluorinated structure imparts unique properties to the final products, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2’-Fluoro-3-phenylpropiophenone involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with biological targets, such as enzymes and receptors. This can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Chloro-3-phenylpropiophenone
  • 2’-Bromo-3-phenylpropiophenone
  • 2’-Iodo-3-phenylpropiophenone

Uniqueness

2’-Fluoro-3-phenylpropiophenone is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. The fluorine atom increases the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds. These properties make it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSARBDSTQJVYRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643985
Record name 1-(2-Fluorophenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-48-2
Record name 1-(2-Fluorophenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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